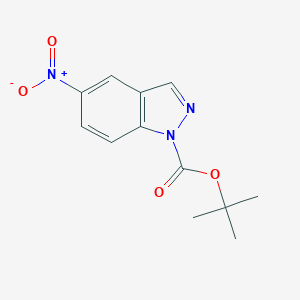

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Description

tert-Butyl 5-nitro-1H-indazole-1-carboxylate (CAS No. 129488-09-1) is a nitro-substituted indazole derivative protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Its molecular formula is C₁₂H₁₃N₃O₄, with a molecular weight of 263.25 g/mol . The Boc group serves as a protective moiety for the indazole nitrogen, enhancing stability during synthetic processes . The nitro group at the 5-position is electron-withdrawing, directing further functionalization (e.g., reduction to an amine) and influencing reactivity in cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 5-nitroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAJFAVMXBRTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467645 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-09-1 | |

| Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method involves the nitration of 1H-indazole-1-carboxylic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 5-Amino-1H-indazole-1-carboxylate

Substitution: Various substituted indazole derivatives depending on the nucleophile used

Ester Hydrolysis: 5-Nitro-1H-indazole-1-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds, particularly protein kinase inhibitors. These inhibitors are crucial for regulating cellular processes such as signal transduction, cell cycle progression, and apoptosis.

Mechanism of Action:

The compound interacts with specific protein kinases by binding to their active sites, inhibiting their activity and altering downstream signaling pathways. This action can lead to:

- Altered Cell Signaling: Disruption of normal signaling cascades can change cell behavior.

- Cell Cycle Regulation: Inhibition may affect progression through different phases of the cell cycle.

- Induction of Apoptosis: Certain pathways may trigger programmed cell death, particularly in cancer cells .

Synthesis of Derivatives

The compound acts as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles. Research indicates that modifications to the indazole structure can enhance its biological activity, making it a valuable starting material for drug development .

Synthesis Process:

The synthesis typically involves multi-step organic reactions optimized for yield and purity. Common methods include:

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Properties: Nitro compounds are often associated with antimicrobial effects.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation .

Case Study 1: Protein Kinase Inhibition

A study demonstrated that derivatives synthesized from this compound effectively inhibited specific protein kinases involved in cancer progression. The findings suggested potential therapeutic applications in oncology, highlighting the compound's role as a lead structure for drug discovery .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound to improve yield and purity. The study employed various reaction conditions and purification techniques, resulting in higher quality intermediates suitable for further biological testing .

Mechanism of Action

The mechanism of action of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring can bind to various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires sealing in dry conditions at 2–8°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

- Applications : Primarily used as a precursor for synthesizing pharmaceuticals, agrochemicals, and functional materials via nitro-group reduction or substitution .

Structurally analogous compounds differ in substituent position, functional groups, and applications. Below is a detailed comparison based on evidence from chemical databases and synthetic studies:

Table 1: Structural and Functional Comparison of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate and Analogues

Key Findings:

Functional Group Influence: Nitro vs. Amino: The 5-nitro group in the target compound is a precursor to the 5-amino derivative (similarity 0.98), which is critical for synthesizing bioactive molecules like kinase inhibitors . Halogenation: The 6-bromo analogue (similarity 0.88) enables cross-coupling reactions, expanding utility in medicinal chemistry . Hydroxy Group: The 6-hydroxy derivative (similarity 0.91) exhibits improved solubility due to hydrogen bonding, advantageous in formulation .

Positional Isomerism: Substituent position (e.g., 3-amino vs. 5-amino) alters electronic effects and regioselectivity in further reactions. The 3-amino derivative (similarity 0.90) may exhibit distinct binding affinities in drug design .

Boc Protection Strategy :

- All listed compounds retain the Boc group, ensuring nitrogen protection during multi-step syntheses. This feature is critical for preventing unwanted side reactions in complex molecule assembly .

Lower-Similarity Analogues: Pyrazole derivatives (e.g., tert-Butyl 4-amino-1H-pyrazole-1-carboxylate, similarity 0.70) demonstrate reduced structural overlap but share Boc-group utility in heterocyclic chemistry .

Biological Activity

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (TB-NI) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of TB-NI, including its mechanisms of action, therapeutic implications, and comparisons with related compounds.

Chemical Structure and Properties

TB-NI is characterized by its indazole core, which is known for diverse biological activities. The compound has a molecular formula of C_{12}H_{14}N_{2}O_{4} and a molecular weight of approximately 263.25 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its solubility and biological interactions. The nitro group at the 5-position is significant for its reactivity and biological activity, making TB-NI a subject of pharmacological studies.

The biological activity of TB-NI primarily stems from its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the indazole ring may bind to specific receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.

Key Mechanisms Include:

- Enzyme Inhibition : TB-NI has been shown to inhibit several enzymes involved in important biochemical pathways.

- Receptor Binding : The indazole structure allows for binding to various receptors, potentially influencing physiological processes.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives that may exhibit different biological activities.

Biological Activities

Research indicates that TB-NI exhibits various biological activities, particularly as an inhibitor in several biochemical pathways. Notably, it has been studied for its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Studies have demonstrated that indazole derivatives, including TB-NI, possess antimicrobial properties. The nitro group plays a crucial role in enhancing these effects by forming reactive intermediates that can disrupt microbial cell functions.

Anti-inflammatory Activity

Indazole derivatives are also known for their anti-inflammatory effects. Research has shown that TB-NI can inhibit pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of TB-NI, it is useful to compare it with other indazole derivatives:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate | Similar structure but with a methyl group | Exhibits different reactivity patterns |

| tert-Butyl 5-amino-1H-indazole-1-carboxylate | Amino group instead of nitro | Potentially different pharmacological effects |

| tert-Butyl 5-nitroindazole | Lacks carboxylate group | Reduced reactivity and altered activity profile |

The unique substitution pattern of TB-NI imparts distinct chemical reactivity and potential biological activities compared to these related compounds .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of TB-NI in various contexts:

- Antitubercular Activity : TB-NI has been investigated as a potential antitubercular agent due to its structural similarity to compounds that inhibit Mycobacterium tuberculosis. Its mechanism involves targeting specific enzymes critical for bacterial survival .

- Inhibition Studies : In vitro studies have demonstrated that TB-NI effectively inhibits key enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory disorders .

- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have shown that TB-NI binds effectively to specific protein targets, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 5-Nitro-1H-indazole-1-carboxylate, and how can purity be optimized?

The compound is typically synthesized via a two-step protocol: (1) Boc protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA), followed by (2) nitration at the 5-position using nitric acid or mixed acid systems. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.6 ppm, singlet) and aromatic protons (δ 8.1–8.5 ppm for nitro-substituted indazole).

- ¹³C NMR : The carbonyl carbon of the Boc group appears at δ ~155 ppm, while the nitro group deshields adjacent carbons.

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of the carboxylate) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches). Cross-validate with literature spectra and databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound, given limited toxicity data?

Due to insufficient acute/chronic toxicity data (as noted in safety sheets), researchers should:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation/contact with skin/eyes (H315, H319, H335 hazards).

- Store in airtight containers at 2–8°C in the dark to prevent degradation .

Advanced Research Questions

Q. How can crystallographic methods (e.g., SHELX) resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL/SHELXS allows precise determination of bond angles, torsion angles, and nitro group orientation. For example:

- Refinement with SHELXL (via WinGX) can model anisotropic displacement parameters for heavy atoms (e.g., nitro oxygen).

- Space group determination (via SHELXT) clarifies packing interactions. Validate results with Mercury or ORTEP for visualization .

Q. What experimental strategies address contradictory spectroscopic data during characterization?

If NMR/IR data conflict with expected outcomes:

- Scenario 1 : Unassigned peaks in ¹H NMR may indicate residual solvents or byproducts. Use D₂O shaking or preparative TLC to isolate impurities.

- Scenario 2 : IR nitro stretches outside typical ranges suggest electronic effects from the indazole ring. Compare with computational spectra (DFT/B3LYP) or analogs (e.g., tert-butyl 6-nitroindazole derivatives) .

Q. How does the tert-butyl group influence the reactivity of 5-nitroindazole in cross-coupling reactions?

The Boc group:

- Steric effects : Hinders electrophilic substitution at the 1-position but activates the 3/7-positions for Suzuki-Miyaura couplings.

- Electronic effects : Electron-withdrawing nitro and Boc groups direct nucleophilic attacks to the 4/6-positions. Optimize conditions using Pd(PPh₃)₄ and microwave-assisted heating .

Q. What methodologies quantify the environmental persistence of this compound in lab waste streams?

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 2–12) via LC-MS. The tert-butyl ester hydrolyzes slowly under acidic conditions.

- Photodegradation : Expose to UV light (254 nm) and track nitro group reduction to amine using TLC or GC-MS.

- Microbial assays : Use OECD 301B (Ready Biodegradability) with activated sludge; note that nitro groups often resist microbial breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.